molecular formula C8H8ClNO2 B174613 Ethyl 3-chloropyridine-2-carboxylate CAS No. 128073-20-1

Ethyl 3-chloropyridine-2-carboxylate

Cat. No. B174613
CAS RN: 128073-20-1
M. Wt: 185.61 g/mol
InChI Key: HVPDNHNBAJDBGU-UHFFFAOYSA-N
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Description

Ethyl 3-chloropyridine-2-carboxylate is a chemical compound with the CAS Number: 128073-20-1 and a linear formula of C8H8ClNO2 . It has a molecular weight of 185.61 . The compound is liquid in physical form .


Molecular Structure Analysis

The IUPAC name of Ethyl 3-chloropyridine-2-carboxylate is ethyl 3-chloro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-chloropyridine-2-carboxylate has a melting point of 104 - 106 @ 0.7mm Hg . The compound is liquid in physical form .

Scientific Research Applications

Synthetic Utility in Organic Chemistry
A study demonstrated the use of ethyl 3-chloropyridine-2-carboxylate in the synthesis of tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation, highlighting its utility as a 1,4-dipole synthon. This method allows for the formation of highly functionalized adducts, offering complete regioselectivity and excellent yields, which are beneficial for further chemical transformations (Zhu, Lan, & Kwon, 2003).

Intermediate for Pesticide Synthesis
Ethyl 3-chloropyridine-2-carboxylate has been utilized as an important intermediate in the synthesis of pesticides like chlorantraniliprole. Research has outlined a synthesis route using 2,3-dichloropyridine, showcasing an expedient process with a total yield of 43.1% and highlighting the simplicity and solvent-free nature of the hydrazinolysis step (Ju, 2014).

Fluorescent Dyes for Liquid Crystal Displays
The compound has also found application in the synthesis of new fluorescent dyes for potential use in liquid crystal displays (LCDs). Cyclization reactions involving ethyl 3-chloropyridine-2-carboxylate have led to the development of compounds with high orientation parameters, indicating promising application prospects in advanced display technologies (Bojinov & Grabchev, 2003).

Advanced Material Synthesis
Furthermore, its role extends to the synthesis of advanced materials, including those with potential applications in dyeing and textiles. One study explored its use in the synthesis of disperse dyes, followed by metal complexation with Cu, Co, and Zn, demonstrating good fastness properties on polyester and nylon fabrics. This research suggests the utility of ethyl 3-chloropyridine-2-carboxylate-derived compounds in developing new materials with specific application properties (Abolude, Bello, Nkeonye, & Giwa, 2021).

Safety And Hazards

The safety information for Ethyl 3-chloropyridine-2-carboxylate includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . It’s always important to handle chemical compounds with care and appropriate protective measures.

properties

IUPAC Name

ethyl 3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPDNHNBAJDBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572549
Record name Ethyl 3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloropyridine-2-carboxylate

CAS RN

128073-20-1
Record name Ethyl 3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloropicolinic acid is esterified using boron trifluoride and ethanol by the procedure described in Example 1 to give ethyl 3-chloropicolinate.
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